molecular formula C13H8BrCl2NO B5799852 N-(3-bromophenyl)-2,3-dichlorobenzamide

N-(3-bromophenyl)-2,3-dichlorobenzamide

Cat. No.: B5799852
M. Wt: 345.0 g/mol
InChI Key: CXDYIBDTYLMZLJ-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-2,3-dichlorobenzamide is a halogenated benzamide derivative characterized by a 2,3-dichlorobenzoyl group attached to a 3-bromophenylamine moiety. This compound is of interest in synthetic organic chemistry and medicinal research due to its structural features, which include electron-withdrawing substituents (Cl and Br) that influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

N-(3-bromophenyl)-2,3-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrCl2NO/c14-8-3-1-4-9(7-8)17-13(18)10-5-2-6-11(15)12(10)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDYIBDTYLMZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-2,3-dichlorobenzamide typically involves the reaction of 3-bromoaniline with 2,3-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The amide group can participate in oxidation and reduction reactions, leading to the formation of corresponding amines or carboxylic acids.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include substituted anilines or thiophenes.

    Oxidation Products: Carboxylic acids or nitro compounds.

    Reduction Products: Amines or alcohols.

Scientific Research Applications

N-(3-Bromophenyl)-2,3-dichlorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2,3-dichlorobenzamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in halogen substitution patterns and aromatic ring positions, impacting their physicochemical and biological behaviors:

Compound Name Substituents on Benzamide Core Substituents on Aniline Moiety Key Properties/Applications
N-(3-Bromophenyl)-2,3-Dichlorobenzamide 2,3-dichloro 3-bromo Potential catalytic intermediate ; underexplored bioactivity
N-(2-Bromophenyl)-3,5-Dichlorobenzamide 3,5-dichloro 2-bromo High-yield (86–89%) in Cu-catalyzed intramolecular O-arylation
N-(1-Benzyl-4-Piperidinyl)-2,4-Dichlorobenzamide (BPDBA) 2,4-dichloro Piperidinyl-benzyl Selective hBGT1 inhibitor for epilepsy treatment
N-(Allylcarbamothioyl)-3,4-Dichlorobenzamide (BATU-04) 3,4-dichloro Allylthiourea Cytotoxicity (IC₅₀ comparable to 5-fluorouracil)
N-(3-Chlorophenyl)benzamide None (plain benzamide) 3-chloro Polymorphism study; trans-amide conformation

Key Observations :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and lower electronegativity (vs. Cl) in the aniline moiety could alter π-π stacking interactions in biological targets or catalyst binding .

Cu-Catalyzed Intramolecular O-Arylation :

  • Target Compound: Not explicitly tested, but analogs like N-(2-bromophenyl)-3,5-dichlorobenzamide achieved 86% yield under Cu(OAc)₂/DPPAP catalysis in water. Substituent positions (ortho vs. meta/para) critically influence reactivity .
  • Comparison : Electron-withdrawing groups (e.g., Cl, Br) generally stabilize transition states in O-arylation, but steric effects from 2,3-dichloro substitution may reduce efficiency compared to 3,5-dichloro derivatives .
Cytotoxicity
  • BATU-04 (3,4-dichloro analog): Exhibited cytotoxicity with IC₅₀ values comparable to 5-fluorouracil, attributed to the thiourea group enhancing membrane permeability .
  • Target Compound: No direct data, but the 2,3-dichloro pattern may offer distinct electronic effects for DNA intercalation or enzyme inhibition.
Neurological Targets
  • BPDBA (2,4-dichloro analog): Non-competitive hBGT1 inhibitor with selectivity over other GABA transporters, highlighting the role of dichloro substitution in target specificity .

Physicochemical Properties

  • Crystallography : Analogs like N-(3-chlorophenyl)benzamide exhibit trans-amide conformations, a feature likely conserved in the target compound, influencing packing and stability .

Data Tables

Table 1: Comparative Reaction Yields in Cu-Catalyzed O-Arylation

Compound Substituents Yield (%) Reference
N-(2-Bromophenyl)-3,5-Dichlorobenzamide 3,5-Cl; 2-Br 86–89
N-(2-Iodophenyl)-3,5-Dichlorobenzamide 3,5-Cl; 2-I 89
Hypothetical Target Compound 2,3-Cl; 3-Br ~70–75 Estimated

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